tert-Butyl but-3-yn-1-ylcarbamate
Overview
Description
tert-Butyl but-3-yn-1-ylcarbamate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is also known by its IUPAC name, tert-butyl 3-butynylcarbamate . This compound is typically found as a colorless to yellow sticky oil or semi-solid . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
tert-Butyl but-3-yn-1-ylcarbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-pentynoic acid with tert-butanol in the presence of diphenyl phosphoryl azide and triethylamine . The reaction is carried out at low temperatures to ensure the desired product is formed. Another method involves the reaction of but-3-ynylamine hydrochloride with tert-butyl chloroformate in the presence of a base such as triethylamine . Industrial production methods typically follow similar synthetic routes but are optimized for larger-scale production.
Chemical Reactions Analysis
tert-Butyl but-3-yn-1-ylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride, water, and dichloromethane . For example, the compound can be hydrolyzed to form but-3-ynylamine hydrochloride when reacted with hydrogen chloride in dichloromethane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl but-3-yn-1-ylcarbamate is widely used in scientific research due to its versatility. In chemistry, it serves as a building block for the synthesis of various organic compounds . In biology and medicine, it is used in the development of pharmaceuticals and as a reagent in biochemical assays . The compound’s unique structure allows it to participate in click chemistry reactions, making it valuable for constructing complex molecular architectures . Additionally, it finds applications in material science, particularly in the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of tert-Butyl but-3-yn-1-ylcarbamate involves its ability to undergo various chemical reactions that modify its structure and function. The compound’s alkyne group is particularly reactive, allowing it to form covalent bonds with other molecules . This reactivity is harnessed in various applications, including the synthesis of pharmaceuticals and the development of new materials. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
tert-Butyl but-3-yn-1-ylcarbamate can be compared with other similar compounds, such as tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique alkyne group in this compound makes it particularly valuable for click chemistry reactions, setting it apart from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-but-3-ynylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQTGRBVMERHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443951 | |
Record name | tert-Butyl but-3-yn-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149990-27-2 | |
Record name | tert-Butyl but-3-yn-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(but-3-yn-1-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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